Butyric acid - 67254-79-9

Butyric acid

Catalog Number: EVT-3564942
CAS Number: 67254-79-9
Molecular Formula: C4H8O2
C4H8O2
CH3CH2CH2COOH
Molecular Weight: 88.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Butyric acid appears as a colorless liquid with a penetrating and unpleasant odor. Flash point 170 °F. Corrosive to metals and tissue. Density 8.0 lb /gal.
Butyric acid is a straight-chain saturated fatty acid that is butane in which one of the terminal methyl groups has been oxidised to a carboxy group. It has a role as a Mycoplasma genitalium metabolite and a human urinary metabolite. It is a straight-chain saturated fatty acid and a fatty acid 4:0. It is a conjugate acid of a butyrate.
A four carbon acid, CH3CH2CH2COOH, with an unpleasant odor that occurs in butter and animal fat as the glycerol ester.
Butyric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Butyric Acid is a natural product found in Camellia sinensis, Paeonia emodi, and other organisms with data available.
Butyric Acid is a saturated short-chain fatty acid with a 4-carbon backbone. Butyric acid is commonly found in esterified form in animal fats and plant oils.
Butyric acid, a four-carbon fatty acid, is formed in the human colon by bacterial fermentation of carbohydrates (including dietary fiber), and putatively suppresses colorectal cancer (CRC). Butyrate has diverse and apparently paradoxical effects on cellular proliferation, apoptosis and differentiation that may be either pro-neoplastic or anti-neoplastic, depending upon factors such as the level of exposure, availability of other metabolic substrate and the intracellular milieu. In humans, the relationship between luminal butyrate exposure and CRC has been examined only indirectly in case-control studies, by measuring fecal butyrate concentrations, although this may not accurately reflect effective butyrate exposure during carcinogenesis. Perhaps not surprisingly, results of these investigations have been mutually contradictory. The direct effect of butyrate on tumorigenesis has been assessed in a no. of in vivo animal models, which have also yielded conflicting results. In part, this may be explained by methodology: differences in the amount and route of butyrate administration, which are likely to significantly influence delivery of butyrate to the distal colon. (A3624) Butyric acid is a carboxylic acid found in rancid butter, parmesan cheese, and vomit, and has an unpleasant odor and acrid taste, with a sweetish aftertaste (similar to ether). Butyric acid is a fatty acid occurring in the form of esters in animal fats and plant oils. Interestingly, low-molecular-weight esters of butyric acid, such as methyl butyrate, have mostly pleasant aromas or tastes. As a consequence, they find use as food and perfume additives. Butyrate is produced as end-product of a fermentation process solely performed by obligate anaerobic bacteria.
butanoic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Source

Butyric acid can be sourced through several methods:

  • Natural Sources: It is produced by microbial fermentation in the intestines of humans and animals, particularly from dietary fibers. It is also present in dairy products and fermented foods.
  • Industrial Production: The primary industrial method for producing butyric acid involves the oxidation of butyraldehyde, which is synthesized from propylene derived from crude oil. Additionally, butyric acid can be produced through fermentation processes using specific bacteria such as Clostridium butyricum .
Classification

Butyric acid belongs to the class of carboxylic acids, specifically fatty acids. It is classified as a short-chain fatty acid due to its four-carbon structure. Its derivatives include esters and salts known as butyrates.

Synthesis Analysis

Methods of Synthesis

  1. Chemical Synthesis:
    • Oxidation Process: Butyric acid is produced through the oxidation of butyraldehyde. This aldehyde can be synthesized via hydroformylation of propylene with synthesis gas (a mixture of hydrogen and carbon monoxide) .
    • Extraction: While butyric acid can be extracted from natural sources like butter (where it constitutes about 2-4% of the fat), this method is less economically viable compared to chemical synthesis due to high costs .
  2. Microbial Fermentation:
    • Butyric acid can also be synthesized through anaerobic fermentation by specific bacteria such as Clostridium butyricum. This process typically begins with glucose fermentation, resulting in pyruvate that is subsequently converted into butyric acid through various enzymatic reactions .

Technical Details

The fermentation process involves multiple steps:

  • Glycolysis converts glucose into pyruvate.
  • Pyruvate undergoes decarboxylation to form acetyl-CoA.
  • Acetyl-CoA is then converted into butyric acid through a series of enzymatic reactions involving various intermediates.
Molecular Structure Analysis

Structure

Butyric acid has a simple molecular structure:

  • Chemical Formula: C4H8O2\text{C}_4\text{H}_8\text{O}_2
  • Structural Representation:
    CH3 CH2 2COOH\text{CH}_3\text{ CH}_2\text{ }_2\text{COOH}

This indicates that it has a straight-chain structure with a carboxyl group (-COOH) at one end.

Data

  • Molar Mass: 88.11 g/mol
  • Boiling Point: 163.5 °C
  • Melting Point: -5 °C
  • Density: 0.964 g/cm³
Chemical Reactions Analysis

Reactions

Butyric acid participates in several chemical reactions typical of carboxylic acids:

  1. Esterification: Reacts with alcohols to form esters.
    RCOOH+R OHRCOOR +H2O\text{RCOOH}+\text{R OH}\rightarrow \text{RCOOR }+\text{H}_2\text{O}
  2. Neutralization: Reacts with bases to form salts (butyrates).
    RCOOH+NaOHRCOONa+H2O\text{RCOOH}+\text{NaOH}\rightarrow \text{RCOONa}+\text{H}_2\text{O}
  3. Decarboxylation: Under certain conditions, it can lose carbon dioxide to form hydrocarbons.

Technical Details

In laboratory settings, high-performance liquid chromatography (HPLC) and gas chromatography are commonly employed for analyzing butyric acid concentrations in various samples . These methods allow for precise quantification and identification based on retention times and peak areas.

Mechanism of Action

Process

Butyric acid acts primarily as an energy source for colonocytes (the cells lining the colon) and plays a crucial role in maintaining gut health. It promotes the production of mucins and enhances the integrity of the intestinal barrier.

Data

Research indicates that butyric acid contributes to:

  • Anti-inflammatory Effects: It inhibits histone deacetylases, leading to increased expression of anti-inflammatory genes.
  • Regulation of Gene Expression: By acting as a histone deacetylase inhibitor, it modulates gene expression involved in cell proliferation and apoptosis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Strong, unpleasant smell resembling rancid butter
  • Taste: Acrid taste with a sweetish aftertaste

Chemical Properties

  • Solubility: Soluble in water, ethanol, and ether.
  • Reactivity: Reacts with oxidizing agents; can undergo polymerization under certain conditions.

Relevant data includes its pKa value (~4.82), indicating its acidic nature .

Applications

Butyric acid has diverse applications across various fields:

  1. Food Industry: Used as a flavoring agent and preservative; its esters are used in food flavoring due to their pleasant aroma.
  2. Pharmaceuticals: Utilized in formulations for gastrointestinal health; serves as an active ingredient in certain probiotic products.
  3. Animal Feed: Added to animal diets to promote gut health and reduce pathogenic bacteria colonization .
  4. Biotechnology: Investigated for its potential role in cancer therapy due to its effects on cell signaling pathways .

Properties

CAS Number

67254-79-9

Product Name

Butyric acid

IUPAC Name

butanoic acid

Molecular Formula

C4H8O2
C4H8O2
CH3CH2CH2COOH

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)

InChI Key

FERIUCNNQQJTOY-UHFFFAOYSA-N

SMILES

CCCC(=O)O

Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Miscible with ethanol, ether; slightly soluble in carbon tetrachloride
In water, 6.00X10+4 mg/L at 25 °C
60.0 mg/mL
Solubility in water: miscible
miscible with alcohol, most fixed oils, propylene glycol, wate

Canonical SMILES

CCCC(=O)O

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